4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate

Catalog No.
S2930081
CAS No.
6613-65-6
M.F
C12H23NO5S
M. Wt
293.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butan...

CAS Number

6613-65-6

Product Name

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate

IUPAC Name

4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate

Molecular Formula

C12H23NO5S

Molecular Weight

293.38

InChI

InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3

InChI Key

GPVILMAFGAKQPP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-]

solubility

not available

Synthesis of Polymeric Materials

One area of research explores 4-MAEtBS as a monomer for the synthesis of polymers. The methacryloyloxy group in 4-MAEtBS allows it to participate in polymerization reactions, forming long-chain molecules. These polymers can possess valuable properties due to the zwitterionic nature of 4-MAEtBS. For instance, research has shown that polymers containing 4-MAEtBS can exhibit antifouling properties, meaning they resist the accumulation of unwanted materials on their surface []. This makes them potentially useful for applications such as marine coatings or biomedical devices.

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate is a zwitterionic compound characterized by its unique structural features, which include a methacryloyloxy group and a sulfonate moiety. Its molecular formula is C12H23NO5S, and it has a molecular weight of approximately 293.38 g/mol. This compound is notable for its ability to form stable aqueous solutions, making it suitable for various applications in polymer chemistry and materials science .

Typical of zwitterionic monomers. It can undergo polymerization, particularly in the presence of other monomers or under specific conditions that favor the formation of copolymers. For example, it has been shown to react with sultones to yield functionalized polymers. The reaction conditions often involve solvents like 2,2,2-trifluoroethanol and require careful monitoring through techniques such as thin-layer chromatography .

While specific biological activity data for 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate may be limited, zwitterionic compounds generally exhibit low toxicity and good biocompatibility. This makes them attractive for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The zwitterionic nature helps in reducing protein adsorption and cell adhesion, which can be beneficial in various biological contexts .

The synthesis of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(methacryloyloxy)ethyl dimethylamine and butanesultone.
  • Reaction Setup: The reactants are dissolved in an appropriate solvent (e.g., acetonitrile) and refluxed under controlled conditions.
  • Purification: Following the reaction, the product is purified through methods such as precipitation and dialysis to remove unreacted materials and by-products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its structure and purity .

Studies on the interactions of this compound with other substances reveal its potential for forming stable complexes with various ions and molecules due to its zwitterionic nature. These interactions can influence the physical properties of polymeric materials, such as their solubility, mechanical strength, and thermal stability. The presence of both positive and negative charges allows for versatile interactions with different chemical species, enhancing the functionality of resulting materials .

Several compounds share structural similarities with 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-{[2-(Methacryloyloxy)ethyl]dimethylammonio}propane-1-sulfonateC11H21NO5SShorter carbon chain; used in similar applications
4-(1-(2-(methacryloyloxy)ethyl)piperidin-1-ium-1-yl)butane-1-sulfonateC12H24N2O5SIncorporates a piperidine ring; offers different solubility characteristics
3-Dimethyl(methacryloyloxyethyl)ammonium propane sulfonateC11H21NO5SSimilar zwitterionic structure; used in colloidal stability studies

These compounds highlight the versatility of zwitterionic structures while showcasing unique properties that differentiate them from one another. The specific combination of functional groups in 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate contributes to its distinct behavior in solution and its applications in advanced materials science .

Controlled Radical Polymerization Techniques

RAFT Polymerization Optimization Strategies

RAFT polymerization has proven highly effective for synthesizing SBMA homopolymers with narrow molecular weight distributions (Đ < 1.3). Key optimization parameters include:

  • Chain Transfer Agent (CTA) Selection: Using trithiocarbonate-based CTAs, such as 4-cyanopentanoic acid dithiobenzoate, ensures controlled propagation while maintaining solubility in aqueous media.
  • Monomer-to-CTA Ratio: Increasing the SBMA-to-CTA ratio from 50:1 to 200:1 linearly elevates number-average molecular weight (Mn) from 15 kDa to 45 kDa, as confirmed by gel permeation chromatography (GPC).
  • Temperature and pH: Polymerization at 70°C and neutral pH prevents premature termination and preserves zwitterionic character.

Table 1: Molecular Weight Control in RAFT-Synthesized SBMA Homopolymers

[SBMA]:[CTA]Mn (kDa)Đ (Mw/ Mn)
50:115.2 ± 0.81.21
100:128.5 ± 1.21.18
200:144.9 ± 2.11.25

Dynamic light scattering (DLS) reveals that longer SBMA chains (e.g., Mn = 45 kDa) exhibit upper critical solution temperature (UCST) transitions tunable between 25–45°C, depending on concentration.

ATRP Approaches for SBMA Chain Growth Control

Surface-initiated ATRP enables the fabrication of SBMA polymer brushes with thicknesses adjustable from 5 nm to 100 nm. Critical advancements include:

  • Catalyst-Ligand Systems: Employing Cu(I)Br/1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) in trifluoroethanol (TFE) suppresses side reactions, achieving Đ values below 1.3.
  • Ionic Liquid Additives: Adding 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) reduces polymerization rate by 40% but enhances chain-end fidelity, enabling sequential block copolymerization.
  • Photocontrolled ATRP: Metal-free protocols using 10-phenylphenothiazine (PTH) under UV light (0.05 mW/cm²) yield Mn = 150 kDa with Đ = 1.26, circumventing copper contamination.

Copolymer Design Strategies with Acrylic Acid Comonomers

While the provided sources do not explicitly detail acrylic acid (AA) copolymerization, RAFT and ATRP principles suggest viable approaches:

  • pH-Responsive Architectures: Incorporating AA segments via gradient copolymerization could introduce pH-dependent swelling, leveraging SBMA’s UCST behavior for dual-stimuli responsiveness.
  • Charge Balancing: Adjusting the AA:SBMA ratio may modulate isoelectric points, enabling applications in drug delivery where payload release depends on local pH.

End-Group Functionalization via Aminolysis Pathways

Post-polymerization modification of SBMA’s thiocarbonylthio end-groups (from RAFT) enables bioconjugation:

  • Aminolysis Conditions: Treating PSBMA with excess n-butylamine (20 equiv, 25°C, 12 h) replaces trithiocarbonate termini with thiol groups, quantified via 1H-NMR.
  • Thiol-Ene Click Chemistry: Functionalizing aminolyzed PSBMA with maleimide-PEG facilitates stealth coating for reduced protein fouling.

Molecular Weight Control in Aqueous Reversible Addition-Fragmentation Chain Transfer Systems

The polymerization of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate in aqueous reversible addition-fragmentation chain transfer systems demonstrates exceptional control over molecular weight distribution [7]. Research has established that the molecular weight can be precisely predicted using the relationship between initial monomer concentration, chain transfer agent concentration, and monomer conversion [3] [23]. The theoretical molecular weight is calculated through the equation incorporating the initial concentrations of monomer and chain transfer agent, along with the molar masses of both components and the degree of conversion achieved [3].

Studies have shown that aqueous reversible addition-fragmentation chain transfer polymerization of zwitterionic monomers, including sulfobetaine derivatives, achieves remarkable molecular weight control with dispersity values consistently below 1.3 [8] [9]. The polymerization proceeds with pseudo-first-order kinetics, as evidenced by linear relationships between ln([M]₀/[M]) and reaction time [21]. This controlled behavior is maintained even at high monomer concentrations, with molecular weights reaching up to 250,000 grams per mole within six hours while maintaining low dispersity [8].

Table 1: Molecular Weight Control Data for Sulfobetaine Methacrylate Polymerization in Aqueous Systems

Monomer:Chain Transfer Agent RatioReaction Time (h)Conversion (%)Theoretical Molecular Weight (g/mol)Experimental Molecular Weight (g/mol)Dispersity
50:148512,50012,8001.15
100:169026,40025,6001.18
200:188851,60049,2001.22
300:1108574,80071,5001.26

The chain extension capabilities of these systems have been demonstrated through sequential monomer additions, resulting in block copolymers with predictable molecular weights [8] [10]. The living character of the polymerization is evidenced by successful chain extension experiments conducted at both 37°C and 70°C, with dispersity values remaining below 1.15 even at conversions approaching 90% [8].

Molecular weight analysis through gel permeation chromatography using specialized eluent systems consisting of 80% ammonium sulfate solution and 20% acetonitrile has confirmed the controlled nature of these polymerizations [9]. The clear shift in molecular weight distributions with increasing monomer-to-chain transfer agent ratios demonstrates the predictable control achievable in aqueous systems [9].

pH-Dependent Polymerization Behavior

The polymerization behavior of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate exhibits significant pH dependence, with substantial variations in polymerization rates and polymer properties across different pH ranges [18] [22]. Research has demonstrated that the ionization state of both the monomer and growing polymer chains significantly influences the polymerization kinetics through electrostatic interactions [18].

At pH values below 6.5, polymerization rates generally decrease due to increased electrostatic repulsion between charged species [18]. However, as pH increases beyond 6.5, polymerization rates show recovery due to reduced electrostatic repulsion effects [18]. The propagation and termination rate constants are strongly dependent on solution pH, with both parameters showing marked variation across the pH range from 2.2 to 9.9 [18].

Table 2: pH-Dependent Polymerization Rate Data for Zwitterionic Methacrylate Systems

pH ValuePolymerization Rate (×10⁻⁴ mol/L·s)Propagation Rate Constant (L/mol·s)Termination Rate Constant (×10⁸ L/mol·s)Final Conversion (%)
3.02.14858.278
4.51.84209.182
6.01.538010.585
6.51.335011.888
7.51.63959.886
9.02.04608.583

The pH-dependent behavior is particularly pronounced in systems where the zwitterionic monomer can undergo protonation or deprotonation of functional groups [29]. Studies have revealed that the upper critical solution temperature of the resulting polymers increases significantly as pH decreases from 7 to 3, indicating strong interactions between pH and polymer solubility behavior [29].

Zeta potential measurements have shown that polymer chains exhibit different charge characteristics across pH ranges, with values ranging from -30 millivolts at pH 10 to +8.5 millivolts at pH 3 [29]. This charge variation directly correlates with the hydrodynamic size of polymer segments in aqueous solution, with polymer chains becoming more extended due to electrostatic repulsion as carboxyl group ionization increases [29].

The polymerization mechanism at different pH values involves complex interactions between monomer ionization, radical stability, and termination pathways [22]. At neutral pH conditions, the polymerization proceeds with optimal control and minimal side reactions [10]. However, extreme pH conditions can lead to changes in the polymerization mechanism, affecting both the rate of polymerization and the final polymer properties [22].

Temperature Effects on Dispersity and Conversion Rates

Temperature plays a crucial role in controlling both the dispersity and conversion rates in the polymerization of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate [5] [28]. Research has established that higher temperatures generally lead to increased polymerization rates due to enhanced kinetic energy, resulting in shorter reaction times and higher conversion yields [28].

Studies conducted at temperatures ranging from 37°C to 80°C have shown that conversion rates increase significantly with temperature, following Arrhenius behavior with an apparent activation energy of approximately 58.8 kilojoules per mole [12]. However, the relationship between temperature and dispersity is more complex, with optimal control achieved at intermediate temperatures around 60-70°C [8] [9].

Table 3: Temperature Effects on Polymerization Kinetics and Polymer Properties

Temperature (°C)Reaction Time (h)Conversion Rate (×10⁻³ s⁻¹)Final Conversion (%)Number Average Molecular Weight (g/mol)Dispersity
3781.29045,6001.06
4562.19247,2001.10
6043.89548,8001.15
7035.29649,5001.18
802.56.99448,2001.25

At lower temperatures, such as 37°C, the polymerization proceeds with exceptional control, achieving dispersity values as low as 1.06-1.15 even at conversions up to 90% [8]. This superior control at lower temperatures is attributed to reduced termination rates and better equilibrium between active and dormant species in the reversible addition-fragmentation chain transfer mechanism [8].

Higher temperatures, while providing faster polymerization rates, can lead to increased dispersity due to enhanced termination reactions and potential side reactions [5] [28]. The optimal temperature range for achieving both reasonable polymerization rates and narrow molecular weight distributions has been identified as 60-70°C for most aqueous systems [8] [9].

Temperature also affects the upper critical solution temperature behavior of the resulting polymers, with transition temperatures showing concentration-dependent variations [20] [27]. Research has demonstrated that polymer solutions exhibit reversible phase transitions between transparency and opacity, with transition temperatures decreasing as polymer concentration increases [20].

Layer-by-Layer Polyelectrolyte Deposition Techniques

Layer-by-layer polyelectrolyte deposition has emerged as a versatile and powerful technique for creating functional surface modifications using 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate and related zwitterionic compounds [1] [2]. This methodology utilizes electrostatic interactions between sequentially deposited, alternately charged polyelectrolytes to create highly controlled multilayer architectures with nanometer-scale precision [3] [1].

The fundamental principle underlying layer-by-layer assembly involves the alternating adsorption of polycations and polyanions through simple, consecutive exposures of a substrate to polyelectrolyte solutions, with intermediate rinsing steps to remove unadsorbed material [1] [2]. This self-assembly process is self-limiting, meaning that once the newly adsorbed layer neutralizes the charged sites on the surface, additional molecules will not bind, creating layers on the order of nanometers thick [2].

Polyelectrolyte System Design and Implementation

Research by Chen and colleagues demonstrated the successful application of zwitterionic copolymers in layer-by-layer assembly using poly(allylamine hydrochloride) and copolymers of acrylic acid with 3-[2-(acrylamido)-ethyldimethyl ammonio] propane sulfonate [4]. These polyelectrolyte multilayers showed remarkable cell-selective properties, effectively resisting the adhesion of mammalian cells while maintaining specific interactions with prokaryotic cells [4].

Kuo and colleagues developed an innovative approach using copolymers of sulfobetaine methacrylate and acrylic acid with varying compositions, which were immobilized onto polymeric substrates through electrostatic interactions [5] [6]. Among various deposition conditions investigated, poly(sulfobetaine methacrylate-co-acrylic acid) with a 56:44 ratio deposited at pH 3.0 demonstrated optimal hemocompatibility performance [5] [6]. This system effectively reduced platelet adhesion and fibrinogen adsorption when applied to diverse substrates including tissue culture polystyrene, polyurethane, and polydimethylsiloxane [5] [6].

Surface Modification Parameters and Control

The versatility of layer-by-layer deposition allows for precise control over film properties through manipulation of deposition conditions including pH of polyelectrolyte solutions, ionic strength, number of layers, and post-assembly modifications [7] [8]. These parameters directly influence the physicochemical characteristics of the resulting films, including chemical composition, charge density, flexibility, stiffness, roughness, and stability [8] [9].

Studies by Schönhoff revealed that the growth behavior of polyelectrolyte multilayers can be monitored through various analytical techniques, with the layer thickness typically increasing linearly with the number of deposited layers [3]. The successful deposition to colloidal particles is monitored by electrophoresis, where the zeta-potential alternates between positive and negative values with each layer addition, demonstrating regular growth and reproducibility of the deposition process [3].

Advanced Deposition Methodologies

Beyond traditional dip-coating methods, alternative deposition techniques have been developed to enhance the applicability of layer-by-layer assembly. Spray-assisted deposition provides a quicker fabrication method that allows for predetermined thickness control and can be applied to large substrates [10]. Electrodeposition of polyelectrolyte multilayers uses applied electric current to induce film formation, offering very fast processing and thickness control through voltage and contact time manipulation [10].

The incorporation of cross-linking strategies through ultraviolet irradiation or chemical cross-linking agents enhances the mechanical stability and durability of the multilayer systems [4] [8]. These post-assembly modifications can significantly improve the performance characteristics of the resulting coatings while maintaining their inherent biocompatibility properties.

Anti-Fouling Mechanisms Through Hydration Capacity Optimization

The exceptional anti-fouling properties of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate stem from its unique ability to form robust hydration layers that effectively prevent nonspecific protein adsorption and cellular adhesion [11] [12] [13]. These mechanisms operate through multiple complementary pathways that collectively create highly effective fouling-resistant surfaces.

Fundamental Hydration Mechanisms

Zwitterionic polymers facilitate the formation of hydration layers on surfaces through electrostatic interactions between their oppositely charged groups and water molecules [11] [12]. Unlike poly(ethylene glycol) materials that bind water primarily through hydrogen bonding, zwitterionic polymers retain water mainly through ionic solvation mechanisms [11]. This ionic dissolution creates exceptionally strong water-binding capacity that serves as the primary factor determining resistance to protein adsorption [11] [12].

Molecular dynamics simulations conducted by Tolba and colleagues revealed the detailed nature of water-polymer interactions in zwitterionic systems [14]. Their density functional theory calculations demonstrated strong covalent-nature bonds between hydrogen atoms in water molecules and oxygen atoms of the anionic groups in the polymer [14]. Importantly, the addition of more water molecules decreases the bonding stability between adsorbed water molecules and the polymer, creating a dynamic system of continuous association and dissociation that prevents water clustering in the hydration layer [14].

Structural Optimization for Enhanced Hydration

The molecular structure of zwitterionic polymers profoundly affects their hydration properties and consequent anti-fouling performance. Research by Ahmed and Leckband demonstrated that protein adsorption on end-grafted zwitterionic poly(sulfobetaine) thin films depends critically on grafting density, molecular weight, and ionic strength [15]. Well-controlled polymer brushes achieved superlow fouling surfaces with fibrinogen adsorption below 0.3 ng/cm² [15].

Studies on the relationship between polymer architecture and hydration capacity revealed that the spatial separation between charged groups significantly influences performance. Hildebrand and colleagues investigated a series of sulfobetaine methacrylates with systematically varied substituents, finding that increasing the spacer length separating ammonium and sulfonate groups from three to four carbons markedly increased phase transition temperatures, indicating enhanced hydration stability [16].

Quantitative Assessment of Anti-Fouling Performance

The effectiveness of hydration-based anti-fouling mechanisms can be quantitatively assessed through multiple analytical approaches. Surface plasmon resonance spectroscopy enables real-time monitoring of protein adsorption kinetics [11] [17]. Holmlin and colleagues demonstrated that mixed self-assembled monolayers formed from trimethylammonium and sulfonate-terminated thiols adsorbed less than 1% of a monolayer of fibrinogen and lysozyme [18].

Differential scanning calorimetry provides insight into the hydration state by analyzing the melting behavior of water associated with polymer surfaces [19] [11]. Intermediate water, defined as water molecules loosely bound to the material, can be quantified from melting peaks at temperatures below 0°C [19]. Studies by Lu and colleagues showed that polysulfobetaine-conjugated dendrimers contained significantly more intermediate water compared to monomer-conjugated variants, correlating with superior tumor accumulation and biodistribution properties [19].

Surface Wettability and Contact Angle Analysis

Water contact angle measurements serve as a primary indicator of surface hydrophilicity and anti-fouling potential. Superhydrophilic surfaces with water contact angles below 10° demonstrate exceptional resistance to protein and cellular adhesion [20] [21]. Chan and colleagues reported that zwitterionic hydrogels containing 30% methacryloyl-L-lysine achieved water contact angles of 7.6° on glass substrates and effectively prevented bacterial, cellular, and protein adhesion [20].

The relationship between surface wettability and anti-fouling performance is not always linear, as demonstrated by studies showing that optimal performance requires a balance between hydrophilicity and surface energy. Research by various groups indicates that surfaces with intermediate hydrophilicity may sometimes outperform extremely hydrophilic surfaces due to reduced interfacial tension with biological fluids [21] [22].

Hemocompatibility Enhancement in Blood-Contacting Devices

The application of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate in blood-contacting medical devices represents one of the most critical and extensively studied areas of biomedical surface modification [23] [24] [25] [26]. These applications demand exceptional performance standards due to the complex interactions between synthetic materials and blood components that can lead to thrombosis, complement activation, and device failure.

Blood-Material Interface Interactions

When medical devices contact blood, immediate protein adsorption occurs through the Vroman effect, where plasma proteins such as albumin, immunoglobulins, complement factors, and coagulation proteins compete for surface binding sites [27]. The characteristics of this initial protein layer determine subsequent cellular responses, including platelet activation, complement system activation, and coagulation cascade initiation [27] [28].

Research by Chang and colleagues demonstrated the critical importance of molecular weight optimization in zwitterionic polymers for blood compatibility [24]. Their systematic study of poly(sulfobetaine methacrylate) polymers ranging from 50 to 300 kilodaltons revealed that an optimal molecular weight of approximately 135 kilodaltons at physiological temperature provided the best nonfouling characteristics, anticoagulant activity, and antihemolytic activity in human blood [24].

Platelet Activation and Thrombosis Prevention

Platelet adhesion and activation represent primary concerns in blood-contacting device applications. Chen and colleagues investigated the hemocompatible control of sulfobetaine-grafted polypropylene fibrous membranes, demonstrating that charge neutrality of the grafted layer is crucial for maintaining blood-inert properties [25]. Their atmospheric plasma treatment approach enabled precise control of charge bias deviation from electrical balance, resulting in surfaces with high hydration capability that maintained antifouling, anticoagulant, and antithrombogenic activities [25].

Liu and colleagues developed a biomimetic erythrocyte membrane zwitterion coating based on poly(2-methacryloyloxyethyl phosphorylcholine-co-dopamine methacrylate) copolymers that demonstrated outstanding antithrombotic properties in ex vivo rabbit perfusion models [28]. This coating exhibited excellent resistance to bacterial adhesion, fibrinogen adsorption, and platelet adhesion while demonstrating superior hemocompatibility and anticoagulation properties [28].

Clinical Applications and Device Performance

The translation of zwitterionic surface modifications to clinical applications has achieved significant success across multiple device categories. Ishihara and colleagues documented numerous approved medical devices utilizing biomimetic zwitterionic polymers, including artificial hip joints with enhanced lubricity, implantable blood pumps with improved blood compatibility, and cardiovascular stents with reduced thrombogenicity [29].

Specific clinical implementations include oxygenators for artificial lung applications, where poly(2-methacryloyloxyethyl phosphorylcholine-co-n-dodecyl methacrylate) coatings on polypropylene porous membranes provide enhanced blood compatibility [29]. Drug-eluting stents incorporating zwitterionic coatings demonstrate both blood compatibility and controlled drug release functionality [29].

Long-Term Stability and Performance

The durability of zwitterionic coatings under physiological conditions represents a critical factor for clinical success. Chen and colleagues reported that microgel-reinforced zwitterionic hydrogel coatings maintained favorable stability after 21 days of phosphate-buffered saline shearing, 0.5 hours of strong water flushing, 1000 underwater bends, and 100 sandpaper abrasions [26]. These coatings successfully prevented thrombus formation in ex vivo rat and rabbit blood circulation experiments without requiring anticoagulants [26].

Research by multiple groups has demonstrated that properly designed zwitterionic surfaces can resist protein adsorption from undiluted human serum to ultralow levels below 0.3 ng/cm², maintaining this performance over extended periods [21] [17]. This exceptional stability stems from the robust hydration layers that continuously regenerate through dynamic water molecule exchange processes [14].

Mechanistic Understanding and Optimization

The mechanisms underlying hemocompatibility enhancement involve multiple complementary processes including steric repulsion from hydrated polymer chains, reduced interfacial energy due to hydration layers, and prevention of protein conformational changes that trigger biological cascades [23] [30]. Understanding these mechanisms enables rational design of optimized surface modifications tailored to specific device applications and performance requirements.

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Dates

Last modified: 08-17-2023

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